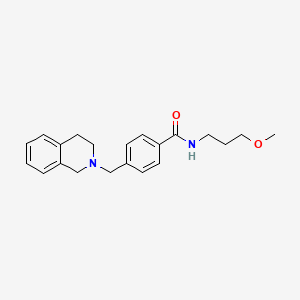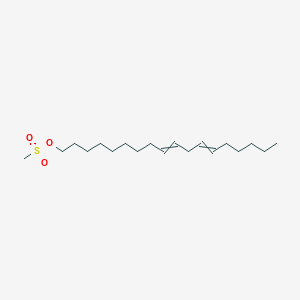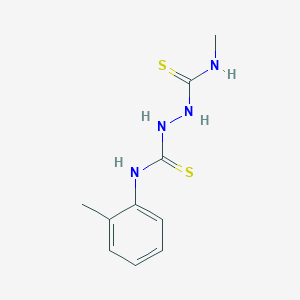![molecular formula C20H17N5O4S2 B12456500 4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a thiazole ring, a pyrazole ring, and a benzenesulfonic acid moiety, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and pyrazole intermediates, followed by their coupling through diazotization and sulfonation reactions.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under reflux conditions.
Coupling Reaction: The thiazole and pyrazole intermediates are then coupled through a diazotization reaction, where the amino group of the pyrazole is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the thiazole intermediate.
Sulfonation: The final step involves the sulfonation of the coupled product using sulfuric acid to introduce the benzenesulfonic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the azo group to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain or dye due to its azo group, which can bind to proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid depends on its specific application. In biological systems, the compound may interact with cellular components through its azo and sulfonic acid groups, leading to various biochemical effects. The thiazole and pyrazole rings may also contribute to its binding affinity and specificity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid: can be compared with other azo compounds and sulfonic acid derivatives, such as:
Uniqueness
The uniqueness of 4-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-2H-pyrazol-4-yl}diazen-1-yl)benzenesulfonic acid lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both thiazole and pyrazole rings, along with the azo and sulfonic acid groups, makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H17N5O4S2 |
|---|---|
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
4-[[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H17N5O4S2/c1-12-3-5-14(6-4-12)17-11-30-20(21-17)25-19(26)18(13(2)24-25)23-22-15-7-9-16(10-8-15)31(27,28)29/h3-11,24H,1-2H3,(H,27,28,29) |
InChI-Schlüssel |
GFNPKOBCFPETPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12456429.png)



![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)

![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![3-[(Butanoylcarbamothioyl)amino]-4-chlorobenzoic acid](/img/structure/B12456510.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)
